molecular formula C54H108O27 B8103794 Hydroxy-PEG24-CH2-Boc

Hydroxy-PEG24-CH2-Boc

Cat. No.: B8103794
M. Wt: 1189.4 g/mol
InChI Key: UEDUZZRHSQQFQY-UHFFFAOYSA-N
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Description

Hydroxy-PEG24-CH2-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial in the formation of PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG24-CH2-Boc involves the reaction of polyethylene glycol with tert-butyl bromoacetate under basic conditions to form the tert-butyl esterThe final product is purified using standard chromatographic techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions in controlled environments to ensure high purity and yield. The process includes the use of automated reactors and purification systems to maintain consistency and quality .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.

    Esterification: The hydroxy group can react with carboxylic acids to form esters.

    Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free acid

Common Reagents and Conditions:

    Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.

    Acids: Trifluoroacetic acid for deprotection.

    Solvents: Dichloromethane, methanol, and water are commonly used

Major Products:

    Esters: Formed through esterification reactions.

    Free Acid: Obtained after deprotection of the tert-butyl group

Scientific Research Applications

Hydroxy-PEG24-CH2-Boc is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are employed in:

    Chemistry: As linkers in the synthesis of complex molecules.

    Biology: For studying protein degradation pathways.

    Medicine: In the development of targeted therapies for diseases such as cancer.

    Industry: Used in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

Hydroxy-PEG24-CH2-Boc functions as a linker in PROTACs, facilitating the connection of two essential ligands. One ligand binds to an E3 ubiquitin ligase, while the other targets the specific protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

    Hydroxy-PEG24-propionic acid: Contains a carboxylic acid group instead of the tert-butyl ester.

    Hydroxy-PEG24-CH2-COOH: Another variant with a free carboxylic acid group.

Uniqueness: Hydroxy-PEG24-CH2-Boc is unique due to its tert-butyl ester group, which provides stability and can be selectively deprotected under acidic conditions. This makes it versatile for various synthetic applications .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H108O27/c1-54(2,3)81-53(56)52-80-51-50-79-49-48-78-47-46-77-45-44-76-43-42-75-41-40-74-39-38-73-37-36-72-35-34-71-33-32-70-31-30-69-29-28-68-27-26-67-25-24-66-23-22-65-21-20-64-19-18-63-17-16-62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-57-5-4-55/h55H,4-52H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDUZZRHSQQFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H108O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1189.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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